molecular formula C21H14ClNS B14362207 2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-39-7

2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole

Cat. No.: B14362207
CAS No.: 90239-39-7
M. Wt: 347.9 g/mol
InChI Key: IIZUMZOINCOHKL-UHFFFAOYSA-N
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Description

2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a chlorophenyl group and a phenylethenyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with substituted benzaldehydes. The reaction proceeds through a cyclization process to form the benzothiazole ring. The general reaction conditions include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is often carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzothiazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-phenylethanone
  • 2-(3-Chlorophenyl)-1-phenylethanol
  • 2-(4-Chlorophenyl)-1-phenylethanone

Uniqueness

2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the chlorophenyl and phenylethenyl groups attached to the benzothiazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90239-39-7

Molecular Formula

C21H14ClNS

Molecular Weight

347.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole

InChI

InChI=1S/C21H14ClNS/c22-17-10-6-7-15(13-17)14-18(16-8-2-1-3-9-16)21-23-19-11-4-5-12-20(19)24-21/h1-14H

InChI Key

IIZUMZOINCOHKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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